4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Description
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a phenyl group at the 4-position. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s bicyclic framework enhances conformational rigidity, which can improve binding affinity to biological targets compared to flexible analogs . Its synthesis typically involves functionalization of bicyclo[2.2.2]octane-1-carboxylic acid derivatives, as demonstrated in studies using esterification and decarboxylative coupling strategies .
Properties
IUPAC Name |
4-phenylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-13(17)15-9-6-14(7-10-15,8-11-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHNZAVLCQLHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504515 | |
| Record name | 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-69-5 | |
| Record name | 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-Phenyl-2-pyrone-3-carboxylate
The precursor ethyl 6-phenyl-2-pyrone-3-carboxylate (7) is synthesized from 1-chloro-2-phenylprop-1-en-3-one and the magnesium salt of ethyl malonate. Cyclization under acetyl chloride yields the pyrone derivative.
Reaction Conditions
Ethylene Addition and Ring Closure
Heating ethyl 6-phenyl-2-pyrone-3-carboxylate (7) with ethylene at 150°C for 72 hours in benzene induces a [4+2] cycloaddition, forming ethyl 4-phenylbicyclo[2.2.2]oct-2-ene-1-carboxylate (8).
Key Parameters
Hydrolysis to the Carboxylic Acid
The ester (8) is saponified using sodium hydroxide in ethanol, followed by acidification to yield 4-phenylbicyclo[2.2.2]oct-2-ene-1-carboxylic acid (9).
Procedure
- Base Hydrolysis : 0.14 mol NaOH in ethanol, 5 hours at 25°C.
- Acidification : HCl to pH 2.
- Purification : Recrystallization from ethanol/water.
Grob Fragmentation Approach
An alternative route employs Grob fragmentation of 1-carboethoxycyclohexa-1,3-diene (Scheme II). This method avoids pyrone intermediates but requires stringent conditions.
Preparation of 1-Carboethoxycyclohexa-1,3-diene
Cyclohexa-1,3-diene is esterified using ethyl chloroformate under basic conditions.
Reaction Conditions
Fragmentation and Cyclization
Heating the diene with ethylene at 160°C for 48 hours induces fragmentation and subsequent bicyclization.
Outcome
Hydrolysis of Nitrile Precursors
A patent by US3308160A describes nitrile hydrolysis as a viable pathway.
Synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile
The nitrile is prepared via nucleophilic substitution of a brominated bicyclo intermediate with cyanide.
Conditions
Acid-Catalyzed Hydrolysis
The nitrile is hydrolyzed to the carboxylic acid using HCl in aqueous ethanol.
Optimization
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Diels-Alder Cycloaddition | 12–95% | High | Moderate |
| Grob Fragmentation | 35% | Moderate | High |
| Nitrile Hydrolysis | 60–88% | High | Low |
The Diels-Alder route offers scalability but requires prolonged reaction times. Nitrile hydrolysis is efficient but depends on precursor availability.
Characterization Data
Spectral Properties
Physical Properties
Challenges and Optimization
- Ethylene Pressure : Higher pressures (10–15 atm) improve cycloaddition yields but require specialized equipment.
- Byproduct Formation : Ethyl 4-phenylcyclohexa-1,3-diene-1-carboxylate is a common byproduct, necessitating chromatographic separation.
Applications and Derivatives
The carboxylic acid serves as a precursor for:
Scientific Research Applications
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bicyclic structure and phenyl group contribute to its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acidity and Electronic Effects
The bicyclo[2.2.2]octane core significantly influences the acidity of the carboxylic acid group. For example:
- 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid (analogous to compound 84 in ) has a pKa of 5.6 , compared to its aromatic counterpart 83 (a phenyl-containing carboxylic acid) with pKa 4.5 . The reduced acidity arises from decreased electron-withdrawing effects of the bicyclo core.
- Introducing a β-oxygen atom (as in 2-oxabicyclo[2.2.2]octane-1-carboxylic acid , compound 47) restores acidity (pKa 4.4 ), mimicking the phenyl ring’s electronic effects .
Substituent Effects on Physicochemical Properties
Key derivatives and their properties:
Key Research Findings
Acidity Tuning : The bicyclo[2.2.2]octane core allows precise modulation of carboxylic acid pKa through substituent effects, critical for optimizing drug-receptor interactions .
Bioisosteric Potential: 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a non-aromatic bioisostere for phenyl rings, retaining acidity while reducing metabolic instability .
Clinical Candidates : Derivatives like AA-115/APG-115 highlight the scaffold’s utility in oncology, leveraging rigidity and substituent diversity for target specificity .
Biological Activity
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C15H18O2 and a molar mass of approximately 230.3 g/mol. Its unique structure includes a carboxylic acid functional group, which is pivotal in its biological activity. This compound has garnered interest due to its potential interactions with various biological receptors and enzymes, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic framework that enhances its lipophilicity, potentially affecting its interaction with biological targets. The presence of the phenyl group distinguishes it from other structurally similar compounds, impacting its physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18O2 |
| Molar Mass | 230.3 g/mol |
| Appearance | White to yellow solid |
Receptor Binding Affinity
Initial studies indicate that this compound may interact with lysophosphatidic acid receptors (LPARs), which play a role in various physiological processes including cell proliferation, migration, and survival. Understanding these interactions is crucial for elucidating the compound's therapeutic effects .
Case Studies and Research Findings
Recent research has explored the biological activity of compounds related to this compound, highlighting its potential applications:
- Antidepressant Activity : Compounds within this class have shown promise as antidepressants by antagonizing tetrabenazine-induced sedation in animal models .
- Bioisosteric Replacements : Studies have investigated the design of bioisosteres of the phenyl ring within similar bicyclic structures, demonstrating improved physicochemical properties and biological activities such as estrogen receptor agonism and antibacterial properties .
- Chemical Reactivity : The compound undergoes various chemical reactions such as oxidation to form carboxylic acids, which may enhance its biological activity through increased binding affinity to target receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid?
- Methodology : The compound is typically synthesized from 1,4-dicarboxylic acid esters via a multi-step process. For example, bicyclo[2.2.2]octane frameworks can be constructed through Diels-Alder reactions or catalytic cyclization. Substituents like phenyl groups are introduced via Friedel-Crafts alkylation or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) .
- Key Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitution).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and phenyl substitution. Peaks for the carboxylic acid proton (δ ~10–12 ppm) and bicyclic backbone protons (δ ~1.5–3.0 ppm) are critical .
- IR Spectroscopy : Stretching vibrations for carboxylic acid (O-H: ~2500–3300 cm⁻¹, C=O: ~1700 cm⁻¹) and bicyclic C-C bonds (~1100 cm⁻¹) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended). Mass spectrometry confirms molecular weight (MW: 244.3 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Storage : Store in airtight containers at room temperature, away from moisture and light. Partially soluble in water; avoid aqueous environments to prevent degradation .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of fine crystalline particles .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Experimental Design :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction rate.
- Catalyst Optimization : Compare Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) for electrophilic substitution efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, AlCl₃ | 78 | 92 |
| Toluene, 80°C, ZnCl₂ | 65 | 88 |
Q. How should contradictions in spectroscopic data during structural elucidation be resolved?
- Case Study : If NMR shows unexpected peaks, perform:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography : Confirm absolute configuration of the bicyclic core .
- Comparative Analysis : Cross-reference with analogs (e.g., methyl ester derivatives) to isolate artifacts .
Q. What strategies enable functionalization of this compound for biological activity studies?
- Derivatization Methods :
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved cell permeability.
- Amide Formation : Couple with amines (e.g., EDC/NHS chemistry) to explore SAR in drug discovery .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Techniques :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to hydrophobic pockets in proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Metabolic Profiling : Incubate with liver microsomes to assess stability and metabolite formation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
